Welcome to the BenchChem Online Store!
molecular formula C11H9NO B3195909 3-(Pyridin-3-yl)phenol CAS No. 93851-31-1

3-(Pyridin-3-yl)phenol

Cat. No. B3195909
M. Wt: 171.19 g/mol
InChI Key: RFCXGTDHKLXNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199243B2

Procedure details

A mixture of diethyl(3-pyridyl)borane (11.80 g, 80.0 mmol), 3-bromophenol (16.60 g, 96.0 mmol), Pd(PPh3)4 (0.92 g, 0.80 mmol), and Na2CO3 (17.0 g, 160.0 mmol) in toluene/water/ethanol (160/80/40 mL) was purged with nitrogen for 5 min and then heated at reflux under nitrogen for 2 h. After solvent removal, the aqueous residue was partitioned between ethyl acetate/brine (400/250 mL). The separated organic layer was washed with brine, filtered, and concentrated. The solid residue was taken up in 130 mL of 3 M HCl, stirred for 15 min, diluted with brine (150 mL), and extracted with ethyl acetate (2×250 mL). The separated aqueous layer was cooled in ice/water bath, adjusted to pH 10 with solid NaOH and Na2CO3, and extracted with ethyl acetate (2×300 mL). The organic extract was dried over sodium sulfate and concentrated to give 12.60 g (92%) of 3-pyridin-3-yl-phenol as a light yellow solid: 1H NMR (CDCl3) δ 6.99 (m, 1H), 7.08 (m, 1H), 7.22 (m, 1H), 7.36 (m, 1H), 7.43 (m, 1H), 8.00 (dd, 1H), 8.60 (d, 1H), 9.00 (s, 1H); MS m/z (relative intensity) 171 (M+, 100), 142 (17), 115 (21).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
toluene water ethanol
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(B(CC)[C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)C.Br[C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.O.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:13]2[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=2)[CH:5]=1 |f:2.3.4,5.6.7,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
16.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
toluene water ethanol
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O.C(C)O
Name
Quantity
0.92 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the aqueous residue was partitioned between ethyl acetate/brine (400/250 mL)
WASH
Type
WASH
Details
The separated organic layer was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with brine (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The separated aqueous layer was cooled in ice/water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.